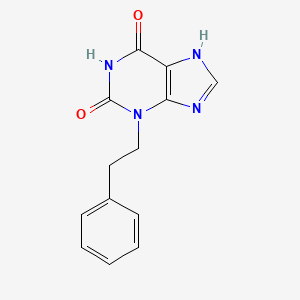
3-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione, also known as PEPD, is a purine derivative that has been of interest to the scientific community due to its potential therapeutic applications. This molecule has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
作用机制
The exact mechanism of action of 3-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione is not yet fully understood, but it is believed to act on several different pathways. This compound has been found to inhibit the activity of enzymes such as xanthine oxidase and cyclooxygenase-2, which are involved in the production of reactive oxygen species and inflammation. This compound has also been found to modulate the activity of ion channels and receptors, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its inhibitory effects on enzymes and modulation of ion channels and receptors, this compound has been found to have antioxidant and anti-inflammatory effects. This compound has also been found to increase the production of nitric oxide, which contributes to its vasodilatory effects.
实验室实验的优点和局限性
One advantage of using 3-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione in lab experiments is its relatively low toxicity compared to other compounds that have similar effects. However, one limitation is that this compound is not very soluble in water, which can make it difficult to work with in certain experiments.
未来方向
There are several areas of research that could be explored further with regards to 3-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione. One future direction could be to investigate the potential of this compound as a therapeutic agent in the treatment of cancer, neurodegenerative diseases, and cardiovascular diseases. Another future direction could be to explore the potential of this compound in combination with other compounds, to see if its effects can be enhanced. Additionally, further research could be done to elucidate the exact mechanisms of action of this compound, which could provide insights into its potential therapeutic applications.
合成方法
3-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione can be synthesized using a variety of methods, including the reaction between 2,6-dioxopurine and phenethylamine, or the reaction between 2,6-dioxopurine and phenylacetic acid. The synthesis process involves several steps, including purification and characterization of the final product.
科学研究应用
3-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione has been studied for its potential therapeutic applications in a range of areas, including cancer, neurodegenerative diseases, and cardiovascular diseases. In cancer research, this compound has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for further investigation. In neurodegenerative disease research, this compound has been found to have neuroprotective effects and may be useful in the treatment of diseases such as Alzheimer's and Parkinson's. In cardiovascular disease research, this compound has been found to have vasodilatory effects and may be useful in the treatment of hypertension.
属性
IUPAC Name |
3-(2-phenylethyl)-7H-purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c18-12-10-11(15-8-14-10)17(13(19)16-12)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,15)(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGXLQKHTDLHSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=C(C(=O)NC2=O)NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(2-bromophenoxy)methyl]-N-[3-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B5736223.png)
![4-[4-(4-ethoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5736237.png)
![2-[(4-ethyl-1-piperazinyl)methyl]-4-methoxyphenol](/img/structure/B5736242.png)
![7-(4-methoxyphenyl)-5-methyl-2-phenyl[1,3]thiazolo[3,2-a]pyrimidin-4-ium-3-olate](/img/structure/B5736249.png)

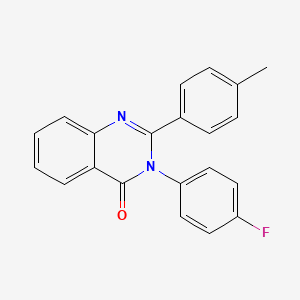
![1-[(4-methoxybenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5736283.png)
![N'-{[(2,4-dichlorophenoxy)acetyl]oxy}-2-methylbenzenecarboximidamide](/img/structure/B5736286.png)
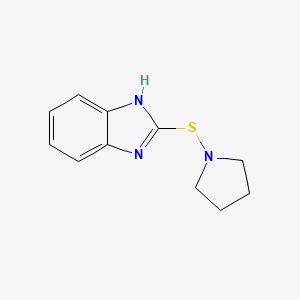
![N-[2-(4-morpholinylmethyl)benzyl]-2-(2-thienyl)acetamide](/img/structure/B5736288.png)
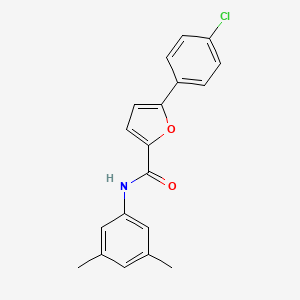
![4-fluoro-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5736297.png)
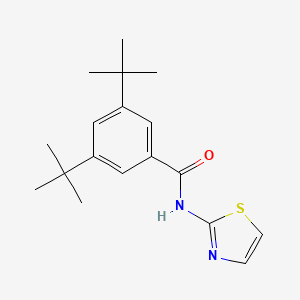
![2-[(4-ethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5736308.png)
